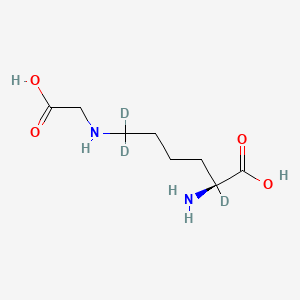

CML-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |

InChI Key |

NUXSIDPKKIEIMI-SASOZDAZSA-N |

Isomeric SMILES |

[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Vitamin D3 in Chronic Myeloid Leukemia (CML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, in its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D3), has demonstrated significant anti-leukemic activity in Chronic Myeloid Leukemia (CML) cells. This technical guide delineates the molecular mechanisms underpinning the action of vitamin D3, focusing on its role in inducing cell differentiation, apoptosis, and cell cycle arrest. We provide a comprehensive overview of the key signaling pathways involved, present quantitative data from in vitro studies, and offer detailed experimental protocols for the assays cited. Furthermore, this guide visualizes complex biological processes and experimental workflows through detailed diagrams to facilitate a deeper understanding of vitamin D3's therapeutic potential in CML.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the oncogenic BCR-ABL1 fusion gene. The constitutively active tyrosine kinase activity of the BCR-ABL1 protein drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and disease persistence necessitate the exploration of novel therapeutic strategies.

The active form of vitamin D3, calcitriol, has emerged as a promising agent in oncology due to its well-documented anti-proliferative, pro-differentiating, and pro-apoptotic effects in various cancer cells, including CML.[1][2][3] Calcitriol exerts its effects primarily through the nuclear vitamin D receptor (VDR), a ligand-activated transcription factor that modulates the expression of a multitude of target genes.[4][5] This guide provides an in-depth examination of the mechanisms by which vitamin D3 influences CML cell fate.

Core Mechanisms of Vitamin D3 Action in CML Cells

The anti-leukemic effects of vitamin D3 in CML cells are multifaceted, primarily involving the induction of monocytic differentiation, cell cycle arrest at the G1/G0 phase, and the activation of apoptotic pathways.

Induction of Monocytic Differentiation

Vitamin D3 is a potent inducer of monocytic differentiation in myeloid leukemia cell lines, including the CML blast crisis cell line K562.[6] This process is characterized by a shift from an undifferentiated blast-like phenotype to a more mature monocyte/macrophage-like state. Key markers of this differentiation include the increased expression of the cell surface antigens CD11b and CD14.[7][8]

Cell Cycle Arrest

Treatment of CML cells with vitamin D3 leads to a significant arrest in the G1/G0 phase of the cell cycle.[9][10] This cytostatic effect is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1/CIP1 and p27/KIP1.[9][10] These proteins inhibit the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the transition from G1 to the S phase.

Induction of Apoptosis

Vitamin D3 can induce programmed cell death, or apoptosis, in CML cells.[9][11] This is achieved through the modulation of apoptosis-related genes. Specifically, vitamin D3 treatment has been shown to down-regulate the expression of anti-apoptotic proteins like BCL2 and BCL-XL, while up-regulating the expression of pro-apoptotic proteins such as BAX.[9] This shift in the BAX/BCL2 ratio is a critical determinant for the induction of apoptosis.

Signaling Pathways Modulated by Vitamin D3 in CML Cells

The biological effects of vitamin D3 in CML cells are orchestrated through a complex network of signaling pathways, with the Vitamin D Receptor (VDR) playing a central role.

The VDR Signaling Pathway

Upon binding to its ligand, calcitriol, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding initiates the transcription of genes involved in differentiation, cell cycle control, and apoptosis. Interestingly, the BCR-ABL1 oncoprotein has been shown to upregulate VDR expression in CML cells.[7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades, including the ERK, JNK, and p38 MAPK pathways, are also modulated by vitamin D3 in myeloid leukemia cells.[6] Activation of the ERK pathway appears to be important for the initial proliferative burst before differentiation, while sustained activation of JNK and inhibition of p38 MAPK are associated with monocytic differentiation.[6]

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT signaling pathway, which is crucial for cell survival, is also influenced by vitamin D3. Activation of this pathway is required for the nuclear translocation of the VDR and for protection against apoptosis during the initial stages of differentiation.[5][6]

Quantitative Data on Vitamin D3 Effects in CML Cells

The following tables summarize quantitative data from various in vitro studies on the effects of vitamin D3 on CML cells, primarily the K562 cell line.

Table 1: Effect of Vitamin D3 on CML Cell Viability and Apoptosis

| Cell Line | Vitamin D3 Concentration | Treatment Duration | Effect | Reference |

| K562 | 10, 50, 100, 200 nM | 72 h | Dose-dependent inhibition of proliferation | [9] |

| K562 | 100 nM | 72 h | Increased percentage of early apoptotic cells | [12] |

| K562 | 50 nM | 72 h | Increased percentage of apoptotic cells | [7][9] |

Table 2: Effect of Vitamin D3 on Cell Cycle Distribution in K562 Cells

| Vitamin D3 Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |

| 50 nM | 72 h | Increased | Decreased | [7][9] |

| 100 nM (with As2O3) | 72 h | Significant increase | - | [12] |

Table 3: Modulation of Gene Expression by Vitamin D3 in K562 Cells

| Gene | Vitamin D3 Concentration | Treatment Duration | Change in mRNA Expression | Reference |

| BCL2 | 50 nM | 72 h | Down-regulated | [7][9] |

| BCL-XL | 50 nM | 72 h | Down-regulated | [7][9] |

| BAX | 50 nM | 72 h | Up-regulated | [7][9] |

| p21 | 50 nM | 72 h | Up-regulated | [7][9] |

| VDR | 100 nM (with As2O3) | 72 h | Increased | [12] |

Table 4: Synergistic Effects of Vitamin D3 Analogs with Imatinib

| CML Progenitors | Treatment | Effect on Colony-Forming-Cell (CFC) Growth | Reference |

| CD34+ from CML patients | Inecalcitol (5 nM) | 50% reduction | [13] |

| CD34+ from CML patients | Imatinib (0.5 µM) + Inecalcitol (5 nM) | 90% reduction (synergistic effect) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture

K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining

-

Cell Treatment: Seed K562 cells and treat with the desired concentration of vitamin D3 or vehicle control for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate on ice for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from treated and control K562 cells using a suitable RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix with specific primers for the target genes (e.g., BCL2, BAX, p21) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., VDR, BCL2, BAX, p21) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay for CML CD34+ Cells

-

Cell Isolation: Isolate CD34+ progenitor cells from CML patient samples using magnetic-activated cell sorting (MACS).

-

Cell Plating: Plate 500-1000 CD34+ cells per 35 mm dish in a methylcellulose-based medium supplemented with appropriate cytokines.

-

Treatment: Add vitamin D3 analog (e.g., Inecalcitol) and/or imatinib at the desired concentrations to the culture.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

-

Colony Counting: Count the number of colony-forming cells (CFCs) under an inverted microscope.

Conclusion

Vitamin D3 exhibits potent anti-leukemic effects in CML cells by inducing monocytic differentiation, promoting G1/G0 cell cycle arrest, and triggering apoptosis. These effects are mediated through a complex interplay of signaling pathways, with the VDR signaling cascade at its core. The synergistic effects observed when vitamin D3 analogs are combined with TKIs like imatinib highlight a promising therapeutic strategy for CML that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of vitamin D3 and its potential clinical applications in the management of CML.

References

- 1. Induced differentiation of human myeloid leukemia cells into M2 macrophages by combined treatment with retinoic acid and 1α,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Restored expression of vitamin D receptor and sensitivity to 1,25-dihydroxyvitamin D3 in response to disrupted fusion FOP2–FGFR1 gene in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergy in Immunostimulatory and Pro-Differentiation Effects of Vitamin D Analog and Fludarabine in Acute Myeloid Leukemias [mdpi.com]

- 9. Treatment of K562 cells with 1,25-dihydroxyvitamin D3 induces distinct alterations in the expression of apoptosis-related genes BCL2, BAX, BCLXL, and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. static1.squarespace.com [static1.squarespace.com]

The Anti-proliferative Landscape of Vitamin D3 in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative effects of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), on Chronic Myeloid Leukemia (CML) cell lines. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of Vitamin D3's Anti-proliferative Effects

The efficacy of vitamin D3 and its analogs in inhibiting the growth of CML cell lines has been demonstrated across multiple studies. The following tables summarize the key quantitative findings, providing a comparative overview of its impact on cell viability, apoptosis, and cell cycle progression.

Table 1: Growth Inhibitory Concentrations of Vitamin D3 Analogs and TKIs on CML Cell Lines

| Compound/Drug | Cell Line | GI50 Concentration | Citation |

| Inecalcitol | K-562 | 5.6 µM | [1] |

| Imatinib | K-562 | 0.327 µM | [1] |

| Dasatinib | K-562 | 0.446 nM | [1] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Effects of Vitamin D3 on Apoptosis and Cell Cycle in K562 CML Cells

| Treatment | Effect | Key Molecular Changes | Citation |

| 1,25-dihydroxyvitamin D3 | Induces apoptosis and causes cell cycle arrest in the G0/G1 phase, leading to a decrease in the number of cells in the S phase. | Down-regulation of BCL2 and BCL-XL mRNA; Up-regulation of BAX and p21 mRNA. | [2] |

| 1,25-dihydroxyvitamin D3 (100 nM) + As2O3 (2.5 µM) | Synergistically increases cytotoxicity, apoptotic cell death, and G1 cell cycle arrest compared to either agent alone. | Down-regulation of the Bax/Bcl-2 ratio, decreased survivin expression, and activation of p21 and p27. | [3] |

| Vitamin D3 + Itraconazole | Combination treatment significantly induced the apoptosis rate and reduced cell viability in a time and dose-dependent manner. | Increased Bax/Bcl-2 ratio, reduced subcellular distribution of β-catenin, decreased AMPK phosphorylation, and increased phosphorylation of AKT and p65. | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-proliferative effects of vitamin D3 on CML cell lines.

Cell Culture and Maintenance

-

Cell Lines: Human CML cell lines such as K562, U937, and LAMA84-s are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 µg/ml penicillin, and 10 µg/ml streptomycin.[3]

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2, ensuring they are in the logarithmic growth phase for experiments.[3]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed CML cells (e.g., K562) in 96-well plates at a density of approximately 4,000 cells/well.[5]

-

Treatment: Treat the cells with various concentrations of 1,25-dihydroxyvitamin D3 (e.g., 10 nM to 500 nM) or its analogs for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Treat CML cells with the desired concentrations of vitamin D3 for the designated time.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Flow Cytometry)

Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution.

-

Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Signaling Pathways

The anti-proliferative effects of vitamin D3 in CML cells are mediated through both genomic and non-genomic signaling pathways.

Caption: Vitamin D3 signaling pathways in CML cells.

VDR-Mediated Transcriptional Regulation

A closer look at the genomic pathway reveals the regulation of key genes involved in cell cycle control and apoptosis.

Caption: VDR-mediated transcriptional regulation in CML.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-proliferative effects of vitamin D3 on CML cell lines.

Caption: Experimental workflow for CML cell line studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of K562 cells with 1,25-dihydroxyvitamin D3 induces distinct alterations in the expression of apoptosis-related genes BCL2, BAX, BCLXL, and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Vitamin D3 augments cytotoxic effect of Itraconazole on chronic myelogenous leukemia cell line: a synergic effect on AMPK/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Differentiation in Chronic Myeloid Leukemia: A Technical Guide to Vitamin D3 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, quantitative efficacy, and experimental evaluation of vitamin D3 analogs in promoting the differentiation of Chronic Myeloid Leukemia (CML) cells. By shifting the focus from cytotoxic effects to inducing cellular maturation, differentiation therapy represents a promising avenue for novel CML treatments. This document details the core signaling pathways, summarizes key quantitative data on various analogs, and provides comprehensive experimental protocols for researchers in the field.

Core Mechanisms: Signaling Pathways in Vitamin D3-Induced Differentiation

The therapeutic effects of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of vitamin D3, and its synthetic analogs are primarily mediated through the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[1][2] However, the complete cellular response involves a complex network of interconnected signaling cascades that collectively halt proliferation and promote a mature monocytic phenotype in myeloid leukemia cells.[1]

The Canonical VDR/RXR Signaling Pathway

The foundational mechanism of vitamin D3 action is the genomic pathway initiated by the Vitamin D Receptor (VDR).[1][2] Upon entering the cell, 1,25(OH)2D3 or its analogs bind to the VDR, which is predominantly located in the cytoplasm in its inactive state.[1] This binding event triggers a conformational change and the translocation of the VDR into the nucleus.[1] Inside the nucleus, the ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This interaction recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in cell cycle arrest and monocytic differentiation, such as the gene encoding the macrophage co-receptor CD14.[1][2]

Modulation of MAPK Signaling Pathways

The cellular differentiation program initiated by vitamin D3 analogs is significantly modulated by Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] The activation states of ERK, JNK, and p38 MAPK cascades can either enhance or inhibit the pro-differentiating effects of VDR activation.

-

Ras-Raf-ERK Pathway: Activation of the ERK1/2 pathway is generally considered to be a positive regulator of 1,25(OH)2D3-induced monocytic differentiation.[1][4] This pathway contributes to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, which are crucial for inducing cell cycle arrest, a prerequisite for terminal differentiation.[1]

-

p38 MAPK Pathway: The role of p38 MAPK is more complex. Specific inhibition of the p38α and p38β isoforms has been shown to enhance monocytic differentiation induced by low doses of 1,25(OH)2D3.[1] This suggests that these isoforms may act as negative regulators, and their inhibition removes a brake on the differentiation process.[1]

-

JNK Pathway: The c-Jun N-terminal kinases (JNKs) also play a role, with JNK1 activation positively regulating cell differentiation, while JNK2 may have a negative influence.[1]

These pathways exhibit significant cross-talk, creating a balanced signaling landscape that ultimately determines the cell's fate.[1]

Involvement of PI3K/Akt and STAT Signaling

Beyond the MAPK pathways, other signaling networks are crucial for mediating the full effects of vitamin D3 analogs.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key player in promoting cell survival and differentiation.[1][3] Activation of this pathway by 1,25(OH)2D3 is required for the upregulation of differentiation markers such as CD11b and CD14.[3] Inhibiting PI3K or Akt can block the monocytic differentiation process, demonstrating the pathway's critical role.[1][3]

-

STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are often constitutively active in leukemia.[5][6] The active form of vitamin D3, calcitriol, has been shown to decrease the phosphorylation (activation) of STAT1 and STAT3 in some cancer cell lines.[5][6] This inhibitory effect on key pro-leukemic signaling pathways may contribute to the anti-proliferative and pro-differentiating actions of vitamin D3 analogs.

Quantitative Data: Efficacy of Vitamin D3 Analogs

Numerous synthetic analogs of 1,25(OH)2D3 have been developed to enhance anti-leukemic potency while minimizing hypercalcemic side effects.[7] The efficacy of these compounds is often evaluated by their ED50 (50% effective dose) for inhibiting clonal proliferation or inducing differentiation markers in CML cell lines.

| Analog Name | Cell Line | Efficacy Metric (ED50) | Reference |

| 1,25(OH)2D3 (Calcitriol) | RWLeu-4 | 3 - 10 nM | [8] |

| 1,25(OH)2-16-ene-23-yne-D3 | RWLeu-4 | 0.7 nM | [8] |

| 1,25(OH)2-16,23-diene-D3 | RWLeu-4 | 2.7 nM | [8] |

| Side-chain Fluorinated Analogs | RWLeu-4 | 0.7 - 2 nM | [8] |

| (22R)-1α,25-(OH)2-16,22,23-triene-D3 | HL-60 | 2 x 10⁻¹¹ M (0.02 nM) | [9] |

| 1,25(OH)2D3 (Calcitriol) | HL-60 | ~10⁻⁸ M (10 nM) | [9] |

| 1,25(OH)2D3 (Calcitriol) | AML Patient Cells | ~10⁻⁸ M (10 nM) | [9] |

| (22R)-1α,25-(OH)2-16,22,23-triene-D3 | AML Patient Cells | ~6 x 10⁻¹¹ M (0.06 nM) | [9] |

| Fluorinated Analog | Various Myeloid Lines | 5-10 fold more potent than 1,25(OH)2D3 | [10] |

Note: ED50 values represent the concentration of the analog required to achieve 50% of the maximal effect, such as inhibition of proliferation or induction of differentiation.

Experimental Protocols & Methodologies

Accurate assessment of the effects of vitamin D3 analogs requires standardized and robust experimental protocols. The following sections detail the methodologies for key assays used in this field of research.

Cell Proliferation and Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals.[11][12]

Protocol:

-

Cell Plating: Seed CML cells (e.g., HL-60, K562) in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic lines) in 100 µL of culture medium.[13] Include control wells with medium only.

-

Treatment: Add various concentrations of vitamin D3 analogs to the appropriate wells. Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.[13]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11][13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[11]

Functional Differentiation (NBT Reduction Assay)

The Nitroblue Tetrazolium (NBT) reduction test assesses the functional maturation of myeloid cells, specifically their ability to produce superoxide (B77818) anions during a respiratory burst. Differentiated monocytic or granulocytic cells can reduce the soluble, yellow NBT into insoluble, dark blue formazan deposits.[14][15]

Protocol:

-

Cell Preparation: After treating CML cells with vitamin D3 analogs for a specified duration (e.g., 96 hours), harvest and wash the cells.

-

NBT Incubation: Resuspend the cell pellet in a solution containing NBT (e.g., 1 mg/mL) and a stimulant for the respiratory burst, such as Phorbol 12-myristate 13-acetate (PMA).

-

Incubation: Incubate the cell suspension at 37°C for 25-30 minutes.[16]

-

Quantification (Microscopic): Prepare cytospin slides of the cells. Counterstain with a suitable nuclear stain (e.g., Safranin). Count the percentage of cells containing intracellular blue formazan deposits under a light microscope. A cell is considered positive if it contains dark blue/black granules.[16]

-

Quantification (Colorimetric): Alternatively, for a quantitative measure, the formazan can be dissolved. After incubation, pellet the cells, discard the supernatant, and dissolve the formazan precipitate using a solvent like potassium hydroxide (B78521) (2M) and DMSO.[15] The absorbance of the resulting solution can then be measured in a plate reader at ~620 nm.[15]

Immunophenotyping of Differentiation Markers (Flow Cytometry)

Flow cytometry is used to quantify the expression of specific cell surface proteins that serve as markers of differentiation. For monocytic differentiation of CML cells, the key markers are CD11b and CD14.[17]

Protocol:

-

Cell Treatment: Culture and treat CML cells with vitamin D3 analogs as required.

-

Harvesting: Harvest approximately 1 x 10⁶ cells per sample and wash them with a suitable buffer (e.g., PBS with 1% BSA).

-

Antibody Staining: Resuspend the cell pellet in buffer and add fluorochrome-conjugated monoclonal antibodies specific for differentiation markers (e.g., FITC-CD11b, PE-CD14). Incubate for 30 minutes at 4°C in the dark. Include isotype controls to account for non-specific binding.

-

Washing: Wash the cells twice with buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the final cell pellet in buffer and analyze the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker compared to untreated and isotype controls. An increase in the expression of CD11b and CD14 is indicative of monocytic differentiation.[17]

References

- 1. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Derivatives in Acute Myeloid Leukemia: The Matter of Selecting the Right Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Potential of Vitamin D-Regulated Intracellular Signaling Pathways as Targets for Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D decreases STAT phosphorylation and inflammatory cytokine output in T-LGL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D decreases STAT phosphorylation and inflammatory cytokine output in T-LGL leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of analogs of 1,25(OH)2 Vitamin D3 on the proliferation and differentiation of the human chronic myelogenous leukemia cell line, RWLeu-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new series of vitamin D analogs is highly active for clonal inhibition, differentiation, and induction of WAF1 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin D compounds. Effect on clonal proliferation and differentiation of human myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

- 15. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. researchgate.net [researchgate.net]

The Influence of Vitamin D Status on Chronic Myeloid Leukemia Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, primary and acquired resistance remains a clinical challenge. Emerging evidence suggests a significant role for vitamin D deficiency in the progression of CML and in modulating treatment response. This technical guide provides a comprehensive overview of the current understanding of the impact of vitamin D on CML, detailing the molecular mechanisms, summarizing clinical findings, and outlining key experimental methodologies.

Introduction

Vitamin D, primarily known for its role in calcium homeostasis, is a potent modulator of the immune system and cellular proliferation and differentiation.[1] In the context of hematological malignancies, its influence is increasingly recognized.[2][3] CML, driven by the constitutively active BCR-ABL1 tyrosine kinase, results in the uncontrolled proliferation of granulocytes.[2] This guide explores the intersection of vitamin D signaling and CML pathogenesis, providing a resource for researchers and clinicians working to improve therapeutic outcomes.

Prevalence of Vitamin D Deficiency in CML

Multiple studies have investigated the prevalence of vitamin D deficiency in patients with CML, revealing a significant proportion of patients with suboptimal levels.

| Study Cohort | Number of Patients | Prevalence of Vitamin D Deficiency (<20 ng/mL) | Key Findings |

| Chiang Mai University, Thailand[1][4] | 124 | 16.1% | Vitamin D deficiency was significantly associated with a lower Major Molecular Response (MMR) rate. |

| Randomized Controlled Trial, India[5][6] | 62 | 64.5% | High prevalence of deficiency and insufficiency at baseline in newly diagnosed CML patients. |

| Retrospective Study, Saudi Arabia[7][8] | 47 | Not explicitly stated, but a significant association was found between deficiency and failed molecular response. | Patients with vitamin D deficiency were 13 times more likely to have a failed molecular response at 12 months. |

Impact on Treatment Response and Prognosis

Vitamin D status has been correlated with crucial CML treatment milestones, including Early Molecular Response (EMR) and Major Molecular Response (MMR).

Molecular Response

A cross-sectional study involving 124 chronic phase CML patients demonstrated that those with vitamin D deficiency had a significantly lower rate of MMR at any time compared to patients with sufficient levels (75.0% vs 93.2%, p=0.018).[1][4] After adjusting for other factors, vitamin D deficiency remained significantly associated with a lower MMR rate (adjusted OR, 0.23).[1][4] Similarly, a retrospective study of 47 CML patients found a statistically significant relationship between vitamin D deficiency and a failed molecular response at 12 months of TKI therapy (p = 0.017).[7]

Early Treatment Response

An exploratory randomized controlled trial investigated the effect of vitamin D3 supplementation on EMR in 62 newly diagnosed chronic phase CML patients treated with imatinib.[5][6][9] While a higher percentage of patients in the vitamin D supplementation group achieved EMR at 3 months compared to the placebo group (82.7% vs. 75%), the difference was not statistically significant (p=0.4).[5][9] This suggests that while a trend may exist, larger studies are needed to confirm the benefit of supplementation on early response.

| Treatment Response | Vitamin D Deficient/Insufficient Group | Vitamin D Sufficient/Supplemented Group | p-value | Study |

| Major Molecular Response (MMR) | 75.0% | 93.2% | 0.018 | [1][4] |

| Failed Molecular Response at 12 months | 33.3% (3/9) | 3.8% (1/26) | 0.017 | [7] |

| Early Molecular Response (EMR) at 3 months | 75% (Placebo) | 82.7% (Supplemented) | 0.4 | [5][9] |

| Complete Hematological Response (CHR) | Not significantly different | Not significantly different | 1.0 | [10] |

Molecular Mechanisms and Signaling Pathways

The influence of vitamin D on CML progression is underpinned by its effects on intracellular signaling pathways that govern cell proliferation, differentiation, and survival.

The Vitamin D Receptor (VDR) in CML

The biological effects of vitamin D are mediated by the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Intriguingly, the BCR-ABL1 fusion gene upregulates VDR expression in CML cells.[2][11][12] This suggests a potential feedback loop and a critical role for VDR in the disease's progression.

VDR-Mediated Senescence and DNA Damage Response

Recent research has uncovered a novel role for VDR in CML cell survival. Knockdown of VDR in CML cells, including those with TKI-resistant mutations, was found to inhibit proliferation by inducing cellular senescence.[2][11][12] This effect is mediated through the transcriptional regulation of DNA Damage Inducible Transcript 4 (DDIT4). VDR silencing leads to reduced DDIT4 levels, which in turn triggers a DNA damage response and p53 signaling activation, culminating in senescence.[11][12]

Caption: VDR signaling pathway in CML.

Interaction with Other Signaling Pathways

Vitamin D-induced differentiation of myeloid cells involves a complex interplay of various signaling cascades, including the MAPK and PI3K/AKT pathways.[13][14][15] In myeloid leukemia cells, 1,25-dihydroxyvitamin D3 can modulate the activity of PI3K, PKC, JNK, and ERK to drive monocytic differentiation.[16] The activation of the Ras-Raf-ERK1 pathway can lead to increased expression of cell cycle inhibitors like p21 and p27, promoting growth arrest.[16]

Experimental Protocols

Assessment of Vitamin D Status

-

Analyte: Serum 25-hydroxyvitamin D [25(OH)D] is the standard biomarker for assessing vitamin D status as it reflects total body reserves.[17]

-

Methodology:

-

Sample Collection: Collect peripheral blood in a serum separator tube.

-

Processing: Centrifuge to separate serum and store at -20°C or lower until analysis.

-

Quantification:

-

Immunoassays: Automated chemiluminescent immunoassays (CLIA) are commonly used in clinical settings for high-throughput analysis.[18][19] These assays involve the dissociation of 25(OH)D from its binding protein, followed by detection with a specific antibody.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS offers high specificity and can differentiate between 25(OH)D2 and 25(OH)D3.[18][20] This method is crucial for research and standardization programs.[21]

-

-

-

Definition of Deficiency: Vitamin D deficiency is typically defined as a serum 25(OH)D level below 20 ng/mL.[1][4]

Caption: Workflow for Vitamin D status assessment.

Assessment of CML Progression and Response

-

Hematologic Response: Evaluated through a complete blood count (CBC) with differential to assess normalization of blood cell counts.[22]

-

Cytogenetic Response: Determined by bone marrow metaphase chromosome analysis to detect the Philadelphia chromosome. Fluorescence in situ hybridization (FISH) can also be used.[22][23]

-

Molecular Response: The most sensitive method, which quantifies BCR-ABL1 transcript levels in peripheral blood or bone marrow.[23][24]

-

Methodology: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Extraction: Isolate total RNA from patient blood or bone marrow samples.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Amplify and quantify BCR-ABL1 and a control gene (e.g., ABL1, GUSB) using specific primers and probes.

-

Data Analysis: Results are reported on the International Scale (IS), where a Major Molecular Response (MMR) is defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from the standardized baseline, corresponding to a BCR-ABL1/ABL1 ratio of ≤0.1%.[25]

-

-

Caption: CML response monitoring workflow.

Implications for Drug Development and Clinical Practice

The accumulating evidence strongly suggests that vitamin D status is a modifiable factor that could influence CML progression and TKI efficacy.

-

For Researchers: The VDR-DDIT4-p53 axis presents a novel therapeutic target.[11][12] Investigating strategies to modulate this pathway, potentially in combination with TKIs, could offer new avenues to overcome drug resistance and eradicate residual leukemic stem cells.

-

For Drug Development Professionals: The development of VDR agonists with potent anti-leukemic activity and a favorable safety profile is a promising area. Furthermore, considering vitamin D status as a stratification factor in clinical trials for new CML therapies may be warranted.

-

For Clinicians: Routine screening for vitamin D deficiency in CML patients should be considered. While large-scale randomized trials are still needed to definitively establish the therapeutic benefit, correcting vitamin D deficiency is a low-cost, low-risk intervention that may improve molecular responses to TKI therapy.[1]

Conclusion

The role of vitamin D in CML is a rapidly evolving field of research. There is a clear association between vitamin D deficiency and poorer molecular responses in TKI-treated patients. The molecular underpinnings of this association are being elucidated, with the VDR signaling pathway emerging as a key player in CML cell proliferation and survival. Further investigation through well-designed clinical trials is crucial to establish the clinical utility of vitamin D supplementation as an adjuvant therapy in CML management. This guide provides a foundational resource for professionals dedicated to advancing the treatment of this complex disease.

References

- 1. ashpublications.org [ashpublications.org]

- 2. academic.oup.com [academic.oup.com]

- 3. High Prevalence of Vitamin D Deficiency in Newly Diagnosed Acute Myeloid Leukemia Patients and Its Adverse Outcome | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy of Vitamin D3 supplementation with Imatinib in Chronic Phase- Chronic Myeloid Leukaemia: an Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmjopen.bmj.com [bmjopen.bmj.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. International Journal of Medicine in Developing Countries [ijmdc.com]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Loss of the vitamin D receptor triggers senescence in chronic myeloid leukemia via DDIT4-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss of the vitamin D receptor triggers senescence in chronic myeloid leukemia via DDIT4-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Potential of Vitamin D-Regulated Intracellular Signaling Pathways as Targets for Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Vitamin D and its receptor polymorphisms: New possible prognostic biomarkers in leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clinicallab.com [clinicallab.com]

- 19. researchgate.net [researchgate.net]

- 20. Technical Points in Vitamin D Measurement Assays - Journal of Emergency Health Care [intjmi.com]

- 21. cdc.gov [cdc.gov]

- 22. Guide to Interpreting Disease Responses in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. bloodcancerunited.org [bloodcancerunited.org]

- 25. droracle.ai [droracle.ai]

Preclinical Evidence for Vitamin D3 in the Treatment of Chronic Myeloid Leukemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the preclinical data supporting the use of Vitamin D3 and its analogs in Chronic Myeloid Leukemia (CML) therapy. It focuses on the molecular mechanisms, cellular effects, and synergistic potential with existing treatments, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells (LSCs) necessitate the exploration of novel therapeutic strategies.[1] Preclinical evidence has highlighted the active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), and its analogs as promising agents in CML.[2][3] This document synthesizes the key preclinical findings, focusing on the anti-proliferative, pro-differentiative, and pro-apoptotic effects of Vitamin D3 compounds on CML cells.

The Vitamin D Receptor (VDR) in CML

The biological effects of Vitamin D3 are primarily mediated by the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-inducible transcription factor.[4] In CML, the VDR has emerged as a molecule of significant interest.

Studies have shown that VDR is highly expressed in CML cells, with its expression being upregulated by the BCR-ABL1 oncoprotein.[1][5] Interestingly, knockdown of the VDR has been found to inhibit the proliferation of both TKI-sensitive and TKI-resistant CML cells.[1][5] Mechanistically, VDR knockdown was shown to trigger DNA damage and senescence in CML cells through the downregulation of DDIT4 and subsequent activation of p53 signaling.[1][5] Furthermore, VDR deficiency suppressed tumor burden and reduced the self-renewal capacity of CML leukemic stem cells in murine models.[1][5] These findings suggest that the VDR itself could be a potential therapeutic target in CML.

Cellular Effects of Vitamin D3 and its Analogs on CML Cells

In vitro studies have consistently demonstrated the anti-leukemic effects of calcitriol and its synthetic analogs, such as Inecalcitol, on CML cell lines. These effects are multifaceted, encompassing inhibition of proliferation, induction of differentiation, and promotion of apoptosis.

Inhibition of Proliferation

Calcitriol and its analogs exert potent anti-proliferative effects on CML cells. For instance, Inecalcitol demonstrated significant growth inhibitory activity against the K-562 CML cell line.[3] Similarly, calcitriol was found to inhibit the proliferation and DNA synthesis of the RWLeu-4 CML cell line.[6]

Induction of Myeloid Differentiation

A hallmark of Vitamin D3's action on myeloid leukemia cells is the induction of differentiation towards a more mature monocytic/macrophagic phenotype.[7][8] In the RWLeu-4 cell line, treatment with calcitriol led to the differentiation of cells into macrophage/monocyte-like cells, as evidenced by nitroblue tetrazolium staining and adherence to plastic.[6] This was accompanied by the expression of cell surface antigens specific to the monocyte/macrophage lineage.[6] The synthetic analog Inecalcitol has also been shown to induce differentiation in CML progenitor cells.[9][10]

Induction of Apoptosis

In addition to inhibiting proliferation and inducing differentiation, Vitamin D3 compounds can trigger apoptosis in CML cells. The combination of calcitriol with other agents, such as retinoic acid, has been shown to promote cell death by modulating the levels of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[2]

Synergistic Effects with Tyrosine Kinase Inhibitors (TKIs)

A significant area of preclinical research has focused on the combination of Vitamin D3 analogs with TKIs, the standard of care in CML. These studies have revealed synergistic interactions, suggesting that Vitamin D3 compounds could enhance the efficacy of TKI therapy.

The combination of the Vitamin D3 analog Inecalcitol with either imatinib (B729) or dasatinib (B193332) resulted in a synergistic anti-proliferative effect on K-562 CML cells.[3] This synergistic effect was also observed in primary CML progenitors, where the combination of imatinib and Inecalcitol led to a significant reduction in colony-forming cell survival.[9][10] Importantly, this combination did not inhibit the growth of normal hematopoietic progenitor cells, indicating a degree of selectivity for leukemic cells.[9] Further studies on the most primitive CML stem cells using long-term culture-initiating cell (LTC-IC) assays demonstrated that the combination of Inecalcitol with TKIs highly inhibited or even eradicated CML LTC-IC derived progenitors.[10]

Signaling Pathways and Molecular Mechanisms

The anti-leukemic effects of Vitamin D3 in CML are orchestrated through the modulation of various signaling pathways. Upon binding to the VDR, calcitriol initiates a cascade of events that influence gene expression and cellular behavior.

The canonical pathway involves the heterodimerization of the ligand-bound VDR with the retinoid X receptor (RXR). This complex then binds to Vitamin D-responsive elements (VDREs) in the promoter regions of target genes, regulating their transcription.[1]

Beyond the genomic pathway, calcitriol can also trigger rapid, non-genomic signaling events. These include the activation of protein kinase C (PKC), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and various mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[8][11] These signaling pathways are intricately involved in mediating the anti-proliferative and pro-differentiative effects of Vitamin D3. For example, the PI3K/Akt pathway is crucial for the Vitamin D3-mediated protection against apoptosis.[8]

In the context of CML, treatment of the RWLeu-4 cell line with calcitriol was shown to decrease the tyrosine kinase activity associated with the p210bcr-abl oncoprotein and downregulate the expression of the c-myc proto-oncogene.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of Vitamin D3 and its analogs on CML cells.

| Compound | Cell Line | Effect | Metric | Value | Reference |

| Calcitriol (VD3) | RWLeu-4 | Inhibition of Proliferation | ED50 | 3.5-10 nM (at 72h) | [6] |

| Calcitriol (VD3) | RWLeu-4 | Induction of Differentiation | % Differentiated Cells | 50% (at 5 nM for 72h) | [6] |

| Calcitriol (VD3) | RWLeu-4 | Inhibition of BCR-ABL Kinase Activity | % Decrease | ~50% | [6] |

| Inecalcitol | K-562 | Inhibition of Proliferation | GI50 | 5.6 µM | [3] |

| Imatinib | K-562 | Inhibition of Proliferation | GI50 | 0.327 µM | [3] |

| Dasatinib | K-562 | Inhibition of Proliferation | GI50 | 0.446 nM | [3] |

| Imatinib + Inecalcitol | K-562 | Synergistic Inhibition of Proliferation | Optimal GI50 (Imatinib) | 580 pM | [3] |

| Dasatinib + Inecalcitol | K-562 | Synergistic Inhibition of Proliferation | Optimal GI50 (Dasatinib) | 0.51 pM | [3] |

| Imatinib + Inecalcitol | Primary CML CD34+ cells | Inhibition of Clonogenic Growth | % CFC Survival | 10-17% | [9][10] |

| Imatinib + Inecalcitol | Normal Cord Blood CD34+ cells | Inhibition of Clonogenic Growth | % CFC Survival | ~100% | [9] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the preclinical studies of Vitamin D3 in CML.

Cell Culture

-

Cell Lines: Human CML cell lines such as K-562 and RWLeu-4 are commonly used.[3][6]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation/Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well.

-

Treat cells with various concentrations of Vitamin D3 analogs, TKIs, or their combinations for specified time periods (e.g., 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that causes 50% growth inhibition) values.[3]

-

Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)

-

Principle: NBT reduction is a functional assay for monocytic differentiation, where mature monocytes/macrophages are capable of reducing the yellow NBT dye to a dark blue formazan precipitate upon stimulation.

-

Procedure:

-

Treat CML cells with the desired concentration of Vitamin D3 for a specific duration (e.g., 72 hours).[6]

-

Harvest and wash the cells.

-

Resuspend the cells in a solution containing NBT (1 mg/mL) and a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) at 100 ng/mL.

-

Incubate for 30-60 minutes at 37°C.

-

Count the number of cells containing intracellular blue formazan deposits under a light microscope.

-

Express the results as the percentage of NBT-positive cells.[6]

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA-intercalating dye propidium iodide (PI) by cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with the compounds of interest for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., VDR, BCR-ABL, c-myc, GAPDH) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Vitamin D3 signaling pathway in CML cells.

Caption: Experimental workflow for assessing synergy.

Caption: Logic of VDR as a therapeutic target in CML.

Conclusion and Future Directions

The preclinical evidence strongly supports the potential of Vitamin D3 and its analogs as therapeutic agents for CML. Their ability to inhibit proliferation, induce differentiation, and promote apoptosis in CML cells, coupled with their synergistic effects with TKIs, makes them attractive candidates for further development. The role of the VDR as a key mediator of these effects and a potential therapeutic target in its own right warrants further investigation.

Future preclinical studies should focus on elucidating the precise molecular mechanisms underlying the synergy between Vitamin D3 compounds and TKIs, particularly in the context of TKI resistance and the eradication of leukemic stem cells. Further in vivo studies in animal models of CML are necessary to validate the efficacy and safety of these combination therapies. Ultimately, well-designed clinical trials will be crucial to translate these promising preclinical findings into tangible benefits for patients with CML. A recent exploratory randomized controlled trial has already investigated the safety and efficacy of Vitamin D3 supplementation with imatinib in CML patients, paving the way for further clinical investigation.[12][13][14][15][16]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synergistic Effects of Inecalcitol With Imatinib and Dasatinib on Chronic Myeloid Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 3. Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of vitamin D on the growth of normal and malignant B-cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of the vitamin D receptor triggers senescence in chronic myeloid leukemia via DDIT4-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 1 alpha, 25-dihydroxyvitamin D3 on the human chronic myelogenous leukemia cell line RWLeu-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Induction of differentiation of myeloid leukemia cells by 1 alpha, 25-dihydroxyvitamin D3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Safety and efficacy of Vitamin D3 supplementation with Imatinib in Chronic Phase- Chronic Myeloid Leukaemia: an Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmjopen.bmj.com [bmjopen.bmj.com]

- 14. researchgate.net [researchgate.net]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. healthcare-newsdesk.co.uk [healthcare-newsdesk.co.uk]

Synergistic Antitumor Effects of Vitamin D3 and Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of Vitamin D3 signaling and targeted cancer therapies, specifically Tyrosine Kinase Inhibitors (TKIs), represents a promising frontier in oncology. Mounting preclinical evidence reveals that the combination of 1α,25-dihydroxyvitamin D3 (Calcitriol), the active form of Vitamin D3, or its analogs with various TKIs can result in synergistic antitumor effects. This synergy manifests as enhanced inhibition of cell proliferation, potentiation of apoptosis, and overcoming drug resistance across a spectrum of malignancies, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of the molecular mechanisms underpinning this synergy, presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the complex signaling networks and workflows involved.

Molecular Mechanisms of Synergy

The synergistic interaction between Vitamin D3 and TKIs is not predicated on a single mechanism but rather on the crosstalk between their respective signaling pathways. TKIs function by blocking the ATP-binding site of tyrosine kinases, thereby inhibiting downstream signaling cascades crucial for cancer cell growth and survival, such as the EGFR, VEGFR, and BCR-ABL pathways. Vitamin D3 exerts its effects primarily through the nuclear Vitamin D Receptor (VDR), a ligand-activated transcription factor that modulates the expression of a host of genes involved in cell cycle arrest, differentiation, and apoptosis.[1][2][3]

The key synergistic mechanisms include:

-

Downregulation of TKI Target Receptors: Calcitriol has been shown to modulate the expression of receptor tyrosine kinases. For instance, there is evidence of mutual antagonism between the VDR and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[4][5] VDR activation can lead to decreased expression of EGFR, thereby sensitizing cancer cells to EGFR inhibitors like erlotinib (B232).

-

Inhibition of Compensatory Signaling Pathways: Cancer cells often develop resistance to TKIs by activating alternative survival pathways. For example, resistance to EGFR inhibitors can be driven by the upregulation of AXL tyrosine kinase.[6] Vitamin D supplementation has been shown to attenuate this AXL overexpression, potentially delaying or reversing resistance.[6]

-

Modulation of Downstream Effectors: Both VDR and TKI-targeted pathways converge on common downstream signaling nodes, such as the PI3K/Akt and MAPK/ERK pathways. Calcitriol can independently suppress the PI3K/Akt/mTOR axis, complementing the action of TKIs and leading to a more profound inhibition of cell proliferation and survival signals.[7]

-

Induction of Pro-Apoptotic Factors: Vitamin D3 can enhance the pro-apoptotic effects of TKIs. This is achieved by upregulating pro-apoptotic proteins like BIM and downregulating anti-apoptotic proteins such as Mcl-1, tipping the cellular balance towards programmed cell death.[8][9]

Quantitative Preclinical Data

The synergistic activity of Vitamin D3 and TKIs has been quantified in numerous preclinical models. The following tables summarize key findings, focusing on the impact on cell viability and apoptosis.

Table 1: Synergistic Effects on Cancer Cell Viability (IC50 / EC50)

| Cancer Type | Cell Line | TKI | Vitamin D Analog | TKI Alone (IC50/EC50) | Combination (IC50/EC50) | Fold Improvement | Reference |

| NSCLC (EGFR-mutant) | HCC827 | Erlotinib | 1,25(OH)2D3 | 122 nM (TGF-β induced resistance) | 3.83 nM | ~32x | [6] |

| CML | K-562 | Imatinib | Inecalcitol | 327 nM | 0.58 nM | ~564x | [10] |

| CML | K-562 | Dasatinib | Inecalcitol | 0.446 nM | 0.00051 nM (0.51 pM) | ~875x | [10] |

| Renal Cell Carcinoma | 786-O | Sunitinib | - | 2 µM | - | See Note 1 | [11] |

Note 1: In the Sunitinib study, synergy was shown by demonstrating that an Axl inhibitor (R428), targeting a pathway upregulated by Sunitinib, sensitized RCC cells to Sunitinib by up to 3-fold. Vitamin D has been shown to attenuate Axl expression, suggesting a similar synergistic potential.[6][11]

Table 2: Synergistic Effects on Apoptosis

| Cancer Type | Cell Line | TKI | Vitamin D Analog | Treatment Condition | Apoptotic Cells (%) | Reference |

| Breast Cancer (TNBC) | MDA-MB-468 | Sunitinib | Th1 Cytokines* | Control | 12.6% | [12] |

| Sunitinib Alone | 46.6% | [12] | ||||

| Combination | 81.3% | [12] | ||||

| CML | K-562 | Imatinib | - | Imatinib (1 µM, 48h) | ~35% | [13] |

| NSCLC | A549 | Erlotinib | Cabozantinib (B823)** | Erlotinib (10 µM) | ~15% (Early+Late) | [14] |

| Combination (5µM each) | ~35% (Early+Late) | [14] |

*Note: While not a Vitamin D analog, Th1 cytokines were used in combination with Sunitinib to demonstrate potentiation of apoptosis, a known effect of Vitamin D signaling.[12] **Note: This study demonstrates synergy between two TKIs, providing a quantitative example of apoptosis enhancement. Vitamin D is expected to produce similar synergistic effects with Erlotinib.[14]

Detailed Experimental Protocols

Reproducibility in research is paramount. The following are detailed, generalized protocols for the key assays used to evaluate the synergy between Vitamin D3 and TKIs.

Cell Viability Assessment: MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.[15][16]

-

Cell Seeding: Seed cancer cells (e.g., A549, K-562, HCC827) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the TKI, Vitamin D3 analog, and their combinations in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control. Incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.

Apoptosis Assessment: Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][9]

-

Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the TKI, Vitamin D3 analog, or combination for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Protein Expression Analysis: Western Blotting

This protocol is used to detect and quantify changes in specific proteins within the signaling pathways.[14][17][18]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel. Run the gel electrophoresis to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3, VDR, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the target protein intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative fold change in expression.

Conclusion and Future Directions

The synergistic combination of Vitamin D3 and tyrosine kinase inhibitors holds considerable therapeutic potential. Preclinical data consistently demonstrate enhanced efficacy in inhibiting cancer cell growth and inducing apoptosis. The underlying mechanisms involve a multi-pronged attack on critical cancer signaling pathways. The detailed protocols provided herein offer a standardized framework for researchers to further investigate these interactions.

Future research should focus on optimizing dosing and scheduling in in vivo models to maximize synergy while minimizing toxicity. Further elucidation of the crosstalk between VDR and a wider array of TKI-targeted pathways will be crucial. Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into effective combination therapies for cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Interaction of vitamin D with membrane-based signaling pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sunitinib activates Axl signaling in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sunitinib Combined with Th1 Cytokines Potentiates Apoptosis in Human Breast Cancer Cells and Suppresses Tumor Growth in a Murine Model of HER-2pos Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis and autophagy have opposite roles on imatinib-induced K562 leukemia cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imatinib increases apoptosis index through modulation of survivin subcellular localization in the blast phase of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Activation of vitamin D receptor promotes VEGF and CuZn-SOD expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Inecalcitol as a Vitamin D3 Analog for Chronic Myeloid Leukemia (CML) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion oncogene, which drives uncontrolled cell growth. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, they often fail to eradicate leukemic stem cells (LSCs), leading to disease persistence and potential relapse. This has spurred research into novel therapeutic strategies targeting LSCs. Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)2D3), a potent, low-calcemic analog of the active form of vitamin D3, calcitriol (B1668218), has emerged as a promising agent. This technical guide provides an in-depth overview of Inecalcitol's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological pathways, offering a comprehensive resource for researchers in the field.

Introduction to Inecalcitol in CML

The treatment of CML, a cancer of the blood-forming cells, has been significantly advanced by the development of TKIs like imatinib (B729) and dasatinib.[1] These drugs target the constitutively active tyrosine kinase produced by the BCR-ABL1 fusion gene, a hallmark of CML.[2][3] However, TKIs are less effective against the primitive CML stem cell population, which can lead to treatment failure and disease relapse.[4][5]

Inecalcitol is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[1][6] It exhibits potent antiproliferative, pro-apoptotic, and pro-differentiating effects on various cancer cells, including leukemia, often with greater efficacy than natural calcitriol and a reduced risk of inducing hypercalcemia.[3][5][6] Research indicates that Inecalcitol can inhibit the growth of CML progenitors and displays significant synergistic effects when combined with TKIs, making it a strong candidate for a leukemic stem cell-targeting strategy.[1][4]

Mechanism of Action

The anticancer effects of Inecalcitol are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2] The BCR::ABL1 fusion gene upregulates VDR expression in CML cells, potentially sensitizing them to VDR agonists like Inecalcitol.[7] The downstream effects of VDR activation by Inecalcitol follow two main pathways.

Genomic and Non-Genomic VDR Signaling

-

Genomic Pathway: Inecalcitol binds to the VDR in the cytoplasm. This complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription to induce cell cycle arrest, apoptosis, and differentiation.[2]

-

Non-Genomic Pathway: Inecalcitol can also trigger rapid, non-transcriptional responses by activating cell signaling cascades. This involves increasing intracellular calcium levels, which in turn activates Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Phospholipase C (PLC), influencing various metabolic processes.[1][2][8]

Caption: General mechanism of Inecalcitol via genomic and non-genomic VDR pathways.

Induction of Macrophage Differentiation in CML Progenitors

A key mechanism of Inecalcitol in CML is the induction of differentiation in leukemic progenitors.[9] Studies on CD34+ cells from CML patients show that treatment with Inecalcitol leads to an increased expression of monocyte/macrophage markers such as CD11b, CD13, and CD14.[4][9] Gene expression profiling revealed that Inecalcitol specifically induces a set of macrophagic genes, including those involved in integrin-interleukin-chemokine signaling pathways (e.g., CSF2, OSM, TNFSF11, CXCL12, FAS, CXCR2).[9] This forced differentiation diverts the leukemic cells from a proliferative state towards a terminal, non-dividing state.

VDR-DDIT4 Axis and Senescence